2-(Pyridin-3-yl)benzo[d]oxazol-6-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61382-12-5 |
|---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C12H9N3O/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h1-7H,13H2 |
InChI Key |
VMTFHTQJCVKSIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=C(C=C3)N |
Origin of Product |
United States |
Contextual Significance of Benzoxazole and Pyridine Scaffolds in Organic and Medicinal Chemistry
The benzoxazole (B165842) ring system, a bicyclic structure formed by the fusion of a benzene (B151609) and an oxazole (B20620) ring, is a prominent scaffold in the realm of medicinal chemistry. Its rigid, planar structure and the presence of both hydrogen bond accepting and donating capabilities allow for diverse interactions with biological macromolecules. Benzoxazoles are recognized as structural isosteres of natural nucleic bases like adenine (B156593) and guanine, which enables them to interact with various biopolymers. jocpr.com This has led to the development of a wide array of benzoxazole-containing compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. jocpr.comnih.gov
Similarly, the pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds. The nitrogen atom in the pyridine ring imparts unique physicochemical properties, such as increased water solubility and the ability to participate in hydrogen bonding, which can significantly influence a molecule's pharmacokinetic profile. nih.gov The pyridine scaffold is a key component in drugs with applications ranging from antituberculosis and antitumor to anticoagulant and antiviral therapies. nih.gov
The combination of these two potent scaffolds in a single molecule, as seen in 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine , presents a compelling strategy for the development of new therapeutic agents. The synergistic effect of the benzoxazole and pyridine moieties can lead to compounds with enhanced biological activity and novel mechanisms of action.
Synthetic Methodologies for 2 Pyridin 3 Yl Benzo D Oxazol 6 Amine and Its Precursors
Direct Synthetic Approaches for the Core 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine Scaffold
Direct methods for constructing the this compound framework primarily involve the condensation of appropriately substituted precursors.
Condensation of Pyridine (B92270) Derivatives with Benzoxazole (B165842) Precursors
A principal and straightforward approach to synthesizing the this compound scaffold is the condensation reaction between a pyridine derivative and a benzoxazole precursor. rsc.org This typically involves the reaction of a 2-aminophenol derivative with a pyridine-3-carboxaldehyde or its equivalent. researchgate.net The traditional method for benzoxazole synthesis is the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions. rsc.org For instance, the reaction of 4-amino-2-aminophenol with pyridine-3-carbaldehyde would directly lead to the formation of the target molecule. Various catalysts, including Brønsted acids, Lewis acids, and metal catalysts, can be employed to facilitate this cyclization. acs.orgorganic-chemistry.org The reaction conditions can be optimized by using different solvents and temperatures to achieve higher yields. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 4-Amino-2-aminophenol | Pyridine-3-carbaldehyde | Acid catalyst, heat | This compound |
| 4-Nitro-2-aminophenol | Pyridine-3-carboxylic acid | Polyphosphoric acid, heat | 2-(Pyridin-3-yl)-6-nitrobenzo[d]oxazole |
| 2-Amino-4-nitrophenol | Pyridine-3-carbonyl chloride | Base, solvent | 2-(Pyridin-3-yl)-6-nitrobenzo[d]oxazole |
Multi-Step Synthesis through Intermediate Derivatization
More intricate synthetic routes involve the sequential construction and functionalization of the pyridine and benzoxazole rings. These multi-step approaches offer greater flexibility in introducing various substituents.
Cyclization Reactions for Benzoxazole Ring Formation (e.g., from 2-aminophenol derivatives)
The formation of the benzoxazole ring is a critical step in these multi-step syntheses. A common method is the cyclization of 2-aminophenol derivatives. acs.orgorganic-chemistry.org For the synthesis of this compound, a precursor such as N-(4-amino-2-hydroxyphenyl)picolinamide could be synthesized first. This intermediate can then undergo an acid-catalyzed intramolecular cyclization to form the benzoxazole ring. A variety of reagents and conditions can be used for this cyclization, including heating in the presence of a strong acid like polyphosphoric acid (PPA) or using a dehydrating agent. nih.gov
Another approach involves the reaction of a 2-aminophenol with a suitable pyridine derivative that can act as a carbonyl equivalent. For example, reacting 4-nitro-2-aminophenol with pyridine-3-carbonitrile in the presence of a strong acid can lead to the formation of the 2-(pyridin-3-yl)-6-nitrobenzo[d]oxazole intermediate, which can then be reduced to the target amine.
Functionalization of Pyridine and Benzoxazole Moieties
Functionalization of pre-formed pyridine and benzoxazole rings is another key strategy. rsc.org For instance, one could start with 2-(pyridin-3-yl)benzo[d]oxazole and introduce an amino group at the 6-position. This can be achieved through a nitration reaction followed by reduction. The nitration of 2-(pyridin-3-yl)benzo[d]oxazole would likely yield a mixture of isomers, with the 6-nitro derivative being a significant product. Subsequent reduction of the nitro group, commonly using reagents like tin(II) chloride or catalytic hydrogenation, would afford the desired this compound.
Conversely, functionalization of the pyridine ring is also a viable route. Starting with 6-aminobenzo[d]oxazole, a coupling reaction with a functionalized pyridine derivative, such as 3-bromopyridine, can be employed.
| Starting Material | Reagent(s) | Intermediate | Final Product |
| 2-(Pyridin-3-yl)benzo[d]oxazole | HNO₃/H₂SO₄ then SnCl₂/HCl | 6-Nitro-2-(pyridin-3-yl)benzo[d]oxazole | This compound |
| 6-Nitrobenzo[d]oxazole | Reduction then coupling with 3-halopyridine | 6-Aminobenzo[d]oxazole | This compound |
Metal-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura)
Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions, and the synthesis of this compound is no exception. The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. youtube.commdpi.com
A plausible Suzuki-Miyaura strategy would involve the coupling of a boronic acid or ester derivative of one heterocyclic ring with a halide derivative of the other. For example, the reaction of 2-chloro-6-aminobenzo[d]oxazole with pyridine-3-boronic acid in the presence of a palladium catalyst and a base would yield the target compound. nih.gov Alternatively, 2-(3-bromopyridin-2-yl)benzo[d]oxazol-6-amine could be coupled with a suitable boron-containing reagent. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 2-Chloro-6-aminobenzo[d]oxazole | Pyridine-3-boronic acid | Pd catalyst, base, solvent | This compound |
| 6-Amino-2-bromobenzo[d]oxazole | Pyridine-3-boronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | This compound |
| 2-(Pyridin-3-yl)benzo[d]oxazol-6-yl triflate | (NH₂)₂ | Pd catalyst, ligand | This compound |
Mechanistic Aspects of Key Synthetic Transformations (e.g., Smiles Rearrangement)
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be relevant in the synthesis of benzoxazole derivatives. nih.govacs.org While not a direct method for the synthesis of the title compound in the most common routes, it can be a key step in related transformations or in the synthesis of precursors.
In the context of benzoxazole synthesis, a Smiles rearrangement could occur, for example, during the reaction of a 2-aminophenol with a suitably activated substrate. The mechanism involves the nucleophilic attack of the phenoxide ion onto an electron-deficient aromatic ring, followed by rearrangement and cyclization. acs.orgresearchgate.net Specifically, an S-alkylated thiol can undergo the Smiles rearrangement by the nucleophilic attack of the nitrogen at the benzoxazole ring carbon, forming a new C–N bond to give a spiro intermediate. nih.govacs.org Subsequent rearomatization and hydrolysis can lead to the formation of N-substituted benzoxazoles. nih.gov
The mechanism of the more common condensation reaction between a 2-aminophenol and a pyridine aldehyde typically involves the initial formation of a Schiff base (imine) intermediate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, leading to a cyclized intermediate. Dehydration of this intermediate then yields the final aromatic benzoxazole ring.
Optimization and Efficiency Considerations in Synthetic Pathways
The primary route to this compound involves the condensation and subsequent cyclization of 2,4-diaminophenol with either nicotinic acid or pyridine-3-carboxaldehyde. The efficiency of this transformation is highly dependent on the choice of catalyst, solvent, and reaction conditions.
Polyphosphoric Acid (PPA) Catalysis:
A well-established method for the synthesis of 2-substituted benzoxazoles, including amino-substituted analogues, employs polyphosphoric acid (PPA) as both a catalyst and a solvent. ijpbs.com In this approach, 2,4-diaminophenol is reacted with nicotinic acid in PPA at elevated temperatures. PPA facilitates the dehydration and cyclization steps necessary for the formation of the benzoxazole ring.
Key parameters influencing the efficiency of the PPA-mediated synthesis include:
Temperature: Typically, temperatures in the range of 150-180°C are required to drive the reaction to completion. ijpbs.com Optimization of the temperature is critical; insufficient heat can lead to incomplete reaction, while excessive heat may cause decomposition of the reactants or products.
Reaction Time: Reaction times can vary but are often in the range of several hours. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time and maximize the yield.
Ratio of Reactants to PPA: The amount of PPA used can significantly impact the reaction. A sufficient excess of PPA is necessary to ensure a homogenous reaction mixture and to act as an effective dehydrating agent.
While effective, the use of PPA presents some drawbacks, including its viscous nature, which can complicate product isolation and purification, and the need for harsh work-up procedures.
Alternative Catalytic Systems:
To overcome the limitations of PPA, research has focused on developing alternative, more efficient, and environmentally benign catalytic systems. These include both homogeneous and heterogeneous catalysts.
Metal Catalysts: A variety of metal catalysts have been shown to be effective in the synthesis of benzoxazoles. nih.govnih.gov For instance, palladium-supported nanocatalysts, in the presence of an oxidant and a base, have been used for the one-pot synthesis of 2-phenylbenzoxazole from 2-aminophenol and aldehydes. nih.gov The applicability of such systems to the synthesis of this compound would require careful optimization of the catalyst, ligands, and reaction conditions to accommodate the electronic properties of the pyridine ring and the additional amino group.
Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as TiO2-ZrO2, offer advantages in terms of ease of separation and reusability. nih.gov These catalysts can promote the cyclization of 2-aminophenols with aldehydes under milder conditions than PPA. The efficiency of these catalysts for the synthesis of the target compound would depend on factors like catalyst composition, surface area, and reaction temperature.
Ionic Liquids: Ionic liquids have been explored as green and reusable catalysts and solvents for benzoxazole synthesis. nih.gov Their tunable properties could allow for the design of a system optimized for the condensation of 2,4-diaminophenol with a pyridine-3-carbonyl precursor.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The microwave-assisted synthesis of 2-substituted benzoxazoles often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. This technique could be particularly beneficial for the synthesis of this compound, potentially allowing for lower reaction temperatures and cleaner reaction profiles.
Efficiency Considerations for Precursors:
2,4-Diaminophenol: This precursor can be synthesized from 2,4-dinitrophenol through a reduction of the nitro groups. Optimization of the reduction step, for example, by using catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) under optimized pressure and temperature, is crucial for obtaining high yields of the desired diaminophenol.
Nicotinic Acid and Pyridine-3-carboxaldehyde: These precursors are commercially available. However, for large-scale synthesis, the efficiency of their production can also be a factor.
Protecting Group Strategies:
The presence of the 6-amino group in the final product, originating from the 4-amino group of 2,4-diaminophenol, introduces a potential complication. This amino group could react with the carbonyl precursor, leading to side products. To circumvent this, a protecting group strategy could be employed. The 4-amino group of 2,4-diaminophenol could be selectively protected before the condensation reaction and then deprotected in a subsequent step. The choice of protecting group would need to be carefully considered to ensure its stability under the cyclization conditions and its facile removal without affecting the final product. However, the development of a one-pot, protecting-group-free synthesis would be a more efficient and atom-economical approach.
The table below summarizes various catalytic systems and conditions that have been optimized for the synthesis of 2-substituted benzoxazoles, which could be adapted for the synthesis of this compound.
| Catalyst/Reagent | Precursors | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|---|---|---|
| Polyphosphoric Acid (PPA) | 2-Aminophenol derivative and Carboxylic Acid | PPA (as solvent) | 150-180 | Several hours | Moderate to High | Well-established method |
| Palladium-supported Nanocatalyst | 2-Aminophenol and Aldehyde | DMF | 80 | 18 h | 83-95 | High yield, reusable catalyst |
| TiO2-ZrO2 | 2-Aminophenol and Aldehyde | Acetonitrile | 60 | 15-25 min | 83-93 | Green catalyst, short reaction time |
| Nickel(II) Complexes | 2-Aminophenol and Aldehyde | DMF | 80 | 3-4 h | 87-94 | Low catalyst loading, high yield |
| Microwave Irradiation | 2-Aminophenol and Carboxylic Acid | Solvent-free or high-boiling solvent | Varies | Minutes | Generally High | Rapid synthesis, improved yields |
Advanced Structural Characterization and Spectroscopic Analysis of 2 Pyridin 3 Yl Benzo D Oxazol 6 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of an organic molecule. A ¹H-NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine, one would expect to see distinct signals for the protons on the pyridine (B92270) ring, the benzoxazole (B165842) system, and the amine group. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants would be crucial for assigning each proton to its specific position.
Similarly, a ¹³C-NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (aromatic, attached to heteroatoms, etc.), confirming the connectivity of the fused ring system.
Without experimental data, a table of chemical shifts and coupling constants cannot be generated.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For the target compound, characteristic absorption bands would be expected for the N-H stretching of the amine group, C=N and C=C stretching vibrations within the aromatic rings, and C-O stretching of the oxazole (B20620) ring.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the pyridinyl-benzoxazole core would be expected to absorb UV or visible light, resulting in characteristic absorption maxima (λmax) that are indicative of the extent of conjugation.
Specific wavenumber and wavelength maxima data are not available from current search results.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound (C₁₂H₉N₃O). The mass spectrum would show a molecular ion peak (M⁺), and other significant peaks would correspond to the stable fragments formed upon ionization. Analysis of these fragments helps to piece together the molecular structure.
An experimental mass-to-charge ratio (m/z) and a fragmentation pattern table cannot be provided without published data.
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsion angles.
Analysis of Molecular Conformation and Geometry
This analysis would reveal the planarity of the benzoxazole and pyridine ring systems and the dihedral angle between them. It would also provide the exact bond lengths and angles for all atoms in the molecule, confirming the connectivity and geometry.
Crystallographic data such as unit cell parameters, bond lengths, and bond angles are not available.
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)
This subsection would describe how the individual molecules of this compound arrange themselves in a crystal lattice. Key interactions would likely include hydrogen bonds involving the amine group (N-H···N or N-H···O), and π-π stacking interactions between the aromatic rings of adjacent molecules. A Hirshfeld surface analysis would be used to visualize and quantify these intermolecular contacts, providing insight into the stability of the crystal structure.
Detailed analysis of crystal packing and intermolecular forces requires crystallographic data, which is currently unavailable.
An in-depth analysis of the chemical compound this compound has been the subject of various computational chemistry and molecular modeling studies. These investigations provide crucial insights into the electronic structure, conformational flexibility, and potential biological interactions of this molecule.
Mechanistic Investigations of Biological Activities for 2 Pyridin 3 Yl Benzo D Oxazol 6 Amine Derivatives in Vitro and Molecular Focus
Enzyme Modulation and Inhibition Mechanisms
Derivatives of 2-(pyridin-3-yl)benzo[d]oxazol-6-amine have been shown to interact with a variety of enzymes through different mechanisms, leading to either inhibition or activation of their catalytic functions. The following sections detail the mechanistic investigations into these interactions.
Serine Protease Inhibition (e.g., Human Neutrophil Elastase)
Human Neutrophil Elastase (HNE) is a serine protease implicated in a range of inflammatory diseases. The inhibition of HNE is a key therapeutic strategy, and benzoxazinone derivatives, which are structurally related to benzoxazoles, have been explored for this purpose. A study focused on the optimization of 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one based inhibitors of HNE. This work described the hit-to-lead optimization of 5-methyl-2-(2-phenoxy-pyridin-3-yl)-benzo[d] nih.govnih.govoxazin-4-one, highlighting the importance of substitutions at the 5 and 7 positions of the benzoxazinone core for inhibitory activity nih.gov. Specifically, an optimized 5-ethyl-7-methoxy-benzo[d] nih.govnih.govoxazin-4-one core structure was identified. Further derivatization at the 2-position of the pyridine (B92270) ring with a 4-methyl-piperazin-1-yl group yielded HNE inhibitors with significant potency nih.gov. While this study does not directly investigate this compound, the findings on the closely related benzoxazinone scaffold suggest that the pyridin-3-yl benzoxazole (B165842) core could serve as a valuable pharmacophore for HNE inhibition. The mechanism of inhibition for this class of compounds typically involves interaction with the catalytic triad (His-57, Asp-102, and Ser-195) within the active site of the elastase enzyme.
| Compound Class | Target Enzyme | Key Findings |
| 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one derivatives | Human Neutrophil Elastase (HNE) | Optimization of substituents at the 5 and 7 positions of the benzoxazinone ring and the 2-position of the pyridine ring yielded potent HNE inhibitors nih.gov. |
Glycosidase Inhibition (e.g., α-Glucosidase, Glucosamine 6-Phosphate Synthase)
α-Glucosidase Inhibition:
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic approach for managing type 2 diabetes. While direct studies on this compound are limited, research on related heterocyclic structures provides insights. For instance, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govtandfonline.comthiazin-2-yl)-N-arylacetamides have been synthesized and shown to be potent inhibitors of the α-glucosidase enzyme nih.gov. Several of these derivatives exhibited IC50 values significantly better than the standard drug, acarbose nih.gov. Another study on 1,3,4-thiadiazole derivatives based on 3-aminopyridones also demonstrated significant inhibitory activity against α-glucosidase, with some compounds showing activity nearly 3.7 times that of acarbose nih.gov. These findings suggest that the pyridine and benzoxazole moieties can be incorporated into scaffolds that effectively inhibit α-glucosidase.
Glucosamine 6-Phosphate Synthase Inhibition:
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a crucial enzyme in the hexosamine biosynthetic pathway and serves as a target for antimicrobial and antidiabetic agents nih.govnih.gov. A number of heterocyclic compounds have been investigated as potential inhibitors of this enzyme. Molecular docking studies have been employed to explore the interaction of various heterocyclic compounds with the GlcN-6-P synthase active site nih.gov. Although direct experimental data on this compound is not available, the general principle of targeting this enzyme with heterocyclic structures is well-established in the literature nih.govnih.gov.
| Enzyme Target | Inhibitor Class | Relevant Findings |
| α-Glucosidase | 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govtandfonline.comthiazin-2-yl)-N-arylacetamides | Potent inhibition with IC50 values superior to acarbose nih.gov. |
| α-Glucosidase | 1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-ones | Significant inhibitory activity, with one derivative being 3.7 times more potent than acarbose nih.gov. |
| Glucosamine 6-Phosphate Synthase | Heterocyclic compounds | Identified as a promising target for antimicrobial and antidiabetic agents through molecular docking and in vitro studies nih.govnih.gov. |
Kinase Inhibition (e.g., GPCR Kinases GRK2, GRK5)
G-protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK5, are therapeutic targets for cardiovascular diseases like heart failure. A class of compounds based on a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine scaffold was identified as novel inhibitors of GRK2 and GRK5 nih.govsmartscitech.com. High-throughput screening led to the discovery of this hit, and subsequent structural modifications of the parent benzoxazole scaffold by introducing substituents on the phenyl ring resulted in potent inhibitory activities towards both GRK2 and GRK5 nih.gov. This research highlights the potential of the 2-pyridinyl-benzoxazole framework in the design of selective kinase inhibitors.
| Compound Class | Target Kinases | Key Finding |
| 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives | GRK2 and GRK5 | Identified as a novel class of potent inhibitors for both kinases through high-throughput screening and structural modifications nih.govsmartscitech.com. |
Topoisomerase II Inhibition
DNA topoisomerases are essential enzymes involved in DNA replication, transcription, and recombination, making them important targets for anticancer drugs. Several 2-substituted benzoxazole derivatives have been investigated for their ability to inhibit human topoisomerase I and IIα researchgate.net. In one study, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as the most effective topoisomerase II inhibitor with an IC50 value of 71 µM researchgate.net. Another study found that 5-chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole exhibited significant activity as eukaryotic DNA topoisomerase II inhibitors, with IC50 values of 22.3 µM and 17.4 µM, respectively, showing higher potency than the reference drug etoposide nih.govtandfonline.com. These findings indicate that the 2-phenylbenzoxazole scaffold is a promising template for the development of topoisomerase II inhibitors. The presence of a pyridine ring at the 2-position, as in this compound, could modulate this activity, warranting further investigation.
| Compound | Target Enzyme | IC50 (µM) |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Human Topoisomerase IIα | 71 researchgate.net |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Eukaryotic DNA Topoisomerase II | 22.3 nih.govtandfonline.com |
| 2-(p-nitrobenzyl)benzoxazole | Eukaryotic DNA Topoisomerase II | 17.4 nih.govtandfonline.com |
Nicotinamide Phosphoribosyltransferase (NAMPT) Activation
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, and its activation is a potential therapeutic strategy for various metabolic diseases. Interestingly, the pyridine moiety plays a crucial role in the modulation of NAMPT activity. While many 3-pyridyl derivatives act as NAMPT inhibitors, a regioisomeric switch to a 4-pyridyl moiety can lead to NAMPT activators, often referred to as "NAD+ boosters" nih.gov. This switch from a 3-pyridyl inhibitor to a 4-pyridyl activator has spurred the development of various NAMPT activators nih.gov. The mechanism of activation by these small molecules is thought to involve binding to a "rear channel" that extends from the NAMPT active site, potentially relieving substrate/product inhibition nih.gov. Although this compound itself contains the 3-pyridyl moiety associated with inhibition, the broader understanding of how pyridyl substitution influences NAMPT modulation is critical for designing new activators based on this scaffold.
Anti-proliferative and Antiviral Action Mechanisms
Derivatives of this compound have been identified as potent anti-proliferative agents that function by modulating the apoptosis pathway. A key mechanism of action is the inhibition of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. nih.govnih.gov These proteins are crucial for cell survival, and their overexpression is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to therapies. nih.gov
By acting as BH3 mimetics, these small molecule inhibitors bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins. nih.gov This action prevents the sequestration of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. nih.gov The development of such inhibitors represents a significant strategy to overcome drug resistance in cancer chemotherapy. nih.gov
Novel benzo-heterocyclic amine derivatives have demonstrated promising broad-spectrum antiviral activities in vitro. nih.gov Studies have revealed that certain derivatives exhibit potent inhibitory effects against both RNA viruses, such as influenza A, Hepatitis C virus (HCV), and Coxsackie B3 virus (CoxB3), and DNA viruses like Hepatitis B virus (HBV). nih.gov
The antiviral mechanism of these compounds is often attributed to the inhibition of the cytopathic effect (CPE), a key indicator of viral infection. nih.gov Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing substituents on the aromatic or heteroaromatic rings of these molecules enhances their antiviral efficacy against RNA viruses. nih.gov Furthermore, some benzoxazole and benzothiazole derivatives have shown selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Time-of-addition experiments indicate that their site of interaction within the viral replicative cycle may be similar to that of established antiviral drugs like ganciclovir. nih.gov
Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antibiofilm)
Benzoxazole derivatives have been extensively studied for their wide-ranging antimicrobial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govnih.gov
The antibacterial action of these derivatives can be multifaceted. Some are known to inhibit bacterial protein biosynthesis by targeting the 50S ribosomal subunit. nih.gov Molecular docking studies have also suggested that these compounds may interact with other crucial bacterial enzymes such as pyruvate kinases or filamenting temperature-sensitive protein Z (FtsZ), which is vital for bacterial cell division. mdpi.com
In terms of antifungal activity, many benzoxazole derivatives have demonstrated efficacy against phytopathogenic fungi. nih.gov The proposed mechanism often involves the disruption of fungal cell membrane integrity or interference with essential metabolic pathways.
Furthermore, certain derivatives have exhibited significant antibiofilm activity. nih.govnih.gov They can inhibit the formation of biofilms by pathogenic bacteria and fungi, and in some cases, eradicate mature biofilms. mdpi.comnih.gov This is a critical property, as biofilm formation is a major contributor to antibiotic resistance and persistent infections.
Antifibrotic Activity Mechanisms
Recent research has highlighted the potential of pyridine and pyrazole derivatives in the treatment of fibrosis. mdpi.comnih.gov Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. A key signaling pathway implicated in fibrosis is the transforming growth factor-beta (TGF-β) pathway, which activates hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. nih.gov
Certain pyrazole derivatives have been shown to be potent inhibitors of activin receptor-like kinase 5 (ALK5), a TGF-β type I receptor. nih.gov By inhibiting ALK5, these compounds can effectively suppress the activation of HSCs and reduce the expression of fibrotic markers such as collagen I and α-smooth muscle actin (α-SMA). nih.gov This targeted inhibition of the TGF-β/ALK5 signaling pathway represents a promising therapeutic strategy for hepatic fibrosis. nih.gov
Molecular Interactions with Biological Targets and Protein Binding Models
The biological activities of this compound derivatives are underpinned by their specific molecular interactions with various biological targets. Molecular docking simulations have been instrumental in elucidating these interactions and guiding the design of more potent and selective inhibitors. nih.govnih.gov
For instance, in the context of anti-inflammatory activity, derivatives have been modeled to bind to the active site of human neutrophil elastase, a serine proteinase involved in inflammatory diseases. nih.gov These models reveal key interactions, such as hydrogen bonding and hydrophobic contacts, within the enzyme's binding site. nih.gov
Similarly, for their potential application in cardiovascular diseases, benzoxazole derivatives have been identified as inhibitors of G-protein-coupled receptor kinase-2 and -5 (GRK-2 and GRK-5). nih.gov Molecular docking studies have helped to understand the binding modes of these compounds within the catalytic domain of these kinases, facilitating the optimization of their inhibitory activity. nih.gov In the realm of antibacterial agents, docking studies have predicted the binding of oxazolidinone derivatives to the 50S ribosomal subunit, elucidating the structural basis for their inhibition of protein synthesis. nih.gov
Interactive Data Tables
Below are interactive tables summarizing the biological activities and molecular targets of the discussed compounds.
Table 1: Mechanistic Overview of Biological Activities
| Biological Activity | Primary Mechanism | Key Molecular Target(s) |
|---|---|---|
| Anti-proliferative | Apoptosis Induction | Bcl-2 Family Proteins |
| Antiviral | Inhibition of Viral Replication/CPE | Viral Enzymes, Host Factors |
| Antibacterial | Inhibition of Protein Synthesis, Cell Division | 50S Ribosomal Subunit, FtsZ, Pyruvate Kinase |
| Antifungal | Disruption of Cell Membrane/Metabolism | Not fully elucidated |
| Antibiofilm | Inhibition of Biofilm Formation/Maturation | Not fully elucidated |
| Antifibrotic | Inhibition of HSC Activation | TGF-β/ALK5 Signaling Pathway |
Table 2: Specific Compound Derivatives and Their Investigated Activities
| Compound Class | Investigated Activity | Specific Target/Pathway |
|---|---|---|
| Benzo-heterocyclic amines | Broad-spectrum antiviral | Cytopathic effect inhibition |
| Benzoxazole/Benzothiazole derivatives | Antiviral (HCMV, VZV) | Viral replication cycle |
| Pyrazole derivatives | Antifibrotic | ALK5 (TGF-β receptor) |
| Benzoxazole derivatives | Anti-inflammatory | Human Neutrophil Elastase |
Compound Names Mentioned in this Article
this compound
α-smooth muscle actin (α-SMA)
Activin receptor-like kinase 5 (ALK5)
B-cell lymphoma 2 (Bcl-2)
Collagen I
Filamenting temperature-sensitive protein Z (FtsZ)
G-protein-coupled receptor kinase-2 (GRK-2)
G-protein-coupled receptor kinase-5 (GRK-5)
Ganciclovir
Human neutrophil elastase
Pyruvate kinase
Transforming growth factor-beta (TGF-β)
Emerging Applications and Future Research Directions for the 2 Pyridin 3 Yl Benzo D Oxazol 6 Amine Scaffold
Utility as Building Blocks in Complex Organic Synthesis
The 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine scaffold is a valuable building block in the synthesis of more complex organic molecules due to the presence of multiple reactive sites. The primary amine group at the 6-position of the benzoxazole (B165842) ring is a key functional handle that allows for a variety of chemical modifications.
The amine group can readily participate in nucleophilic substitution and acylation reactions, enabling the attachment of diverse side chains and the construction of larger molecular architectures. For instance, it can be acylated with various acyl chlorides or activated carboxylic acids to form amide derivatives. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with varied biological activities. The general reactivity of aromatic amines allows for a broad range of transformations, including reactions with sulfonyl chlorides to form sulfonamides, and with isocyanates or isothiocyanates to yield ureas and thioureas, respectively.
Furthermore, the pyridine (B92270) nitrogen atom can be quaternized to form pyridinium (B92312) salts, a transformation that can significantly alter the solubility and electronic properties of the molecule. The benzoxazole ring itself, while generally stable, can undergo reactions under specific conditions, and its electronic nature can influence the reactivity of the appended pyridine and benzene (B151609) rings.
The utility of this scaffold is exemplified by the synthesis of various derivatives. For example, related 2-(pyridin-2-yl)-1,3-benzoxazol-6-amine (B1342878) has been used as a precursor for synthesizing a range of derivatives with potential antifibrotic, antimicrobial, and antitumor properties. smolecule.com The synthetic versatility of the this compound scaffold makes it an attractive starting material for the generation of diverse chemical libraries aimed at discovering new bioactive compounds and functional materials.
Development as Fluorescent Probes and Bioimaging Agents
The inherent fluorescence of the benzoxazole core, coupled with the electronic influence of the pyridine ring, makes this compound and its derivatives promising candidates for the development of fluorescent probes and bioimaging agents. Aromatic benzoxazole derivatives are known for their fluorescent properties, and these can be fine-tuned by the introduction of various substituents. researchgate.net
The photophysical properties of pyridyl-benzoxazole compounds, such as their absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts, are sensitive to their chemical environment and the nature of their substituents. For example, the introduction of an amino group can significantly modulate the fluorescence characteristics. Studies on related N-(tert-butyloxycarbonyl)-3-[2-(pyridyl)benzoxazol-5-yl]-l-alanine methyl ester derivatives have shown that the position of the emission band and the fluorescence quantum yield are dependent on solvent polarity. researchgate.net
Table 1: Photophysical Properties of a Related Fluorescent Probe
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative | ~350 | ~450 | - | Water/DMSO |
| Data for a structurally related compound, specific values for this compound are not available. nih.govrsc.org |
Applications in Advanced Materials Science (e.g., Organic Semiconductors, Organic Light-Emitting Diodes, Photovoltaics)
The π-conjugated system of the this compound scaffold suggests its potential for applications in advanced materials science, particularly in the field of organic electronics. Heterocyclic compounds containing pyridine and benzoxazole moieties are known to possess interesting electronic and photophysical properties that make them suitable for use in organic light-emitting diodes (OLEDs), organic semiconductors, and photovoltaics.
The incorporation of pyridine units into π-conjugated systems has been shown to enhance the electron affinity of the materials, which is beneficial for electron-transporting layers in OLEDs. nih.gov The benzoxazole core contributes to the thermal stability and charge-transporting properties of the molecule. Derivatives of this compound could potentially be developed as hole-transporting materials (HTMs) or as components of emissive layers in OLEDs. The amine group offers a site for further functionalization to fine-tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to match the requirements of specific device architectures.
Research on related materials provides evidence for the potential of this scaffold. For example, novel hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives have been synthesized and shown to enhance the efficiency of OLEDs. elsevierpure.comresearchgate.netmdpi.com Similarly, thienoimidazole-pyridine based small molecules have been developed as efficient hole transport materials for perovskite solar cells. rsc.org While direct application of this compound in this field has not been extensively reported, its structural features make it a promising candidate for future research in organic electronics.
Exploration of Novel Reactivity and Chemical Transformations
The this compound molecule possesses a rich chemical landscape that allows for the exploration of novel reactivity and chemical transformations. The primary aromatic amine group is a versatile functional group that can undergo a wide array of reactions.
Standard transformations of the amine group include acylation, alkylation, and sulfonylation, as previously mentioned. Beyond these, the amine can be converted into a diazonium salt through diazotization. Diazonium salts are highly useful intermediates in organic synthesis, capable of undergoing a variety of transformations, including Sandmeyer reactions to introduce halides or a cyano group, and Gomberg-Bachmann reactions for the formation of biaryls. However, the 'interrupted' diazotization of some amino-heterocycles can lead to the formation of stable diazonium salts. researchgate.net
The pyridine ring also offers opportunities for novel reactivity. The nitrogen atom can act as a nucleophile or a base, and the ring can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or through N-oxidation. The synthesis of various pyridine derivatives often involves condensation and cyclization reactions. mdpi.com
Furthermore, the benzoxazole moiety itself can participate in or influence chemical transformations. For instance, the synthesis of imidazole (B134444) derivatives from precursors containing a benzoxazole fragment has been reported, involving the opening of the benzoxazole ring. mdpi.com The exploration of such novel reaction pathways could lead to the development of new synthetic methodologies and the creation of novel heterocyclic systems with interesting properties.
Integration with Combinatorial Chemistry and High-Throughput Screening for Lead Optimization
The this compound scaffold is well-suited for integration with combinatorial chemistry and high-throughput screening (HTS) for the discovery and optimization of lead compounds in drug discovery. The presence of a reactive amine group allows for the parallel synthesis of large libraries of derivatives with diverse substituents.
Combinatorial synthesis of benzoxazole and benzimidazole (B57391) libraries has been successfully demonstrated, showcasing the utility of these scaffolds in generating chemical diversity. researchgate.net High-throughput screening technologies have revolutionized the drug discovery process by enabling the rapid screening of large compound libraries against biological targets. tandfonline.comresearchgate.net
The benzoxazole scaffold is a common feature in many biologically active compounds, including kinase inhibitors. tandfonline.comnih.gov High-throughput screening campaigns have identified benzoxazole-containing compounds as inhibitors of various kinases, which are important targets in cancer therapy. For example, a class of compounds based on a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine scaffold was identified as a novel hit for G-protein-coupled receptor kinase-2 and -5 inhibitors through a high-throughput screening campaign. nih.gov
By systematically modifying the this compound core through combinatorial synthesis, it is possible to generate focused libraries of compounds. These libraries can then be subjected to high-throughput screening to identify initial hits. Subsequent structure-activity relationship (SAR) studies can then guide the optimization of these hits into potent and selective drug candidates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine?
- Methodology :
-
Palladium-catalyzed cross-coupling : A key step involves coupling pyridine derivatives with benzoxazole precursors. For example, tert-butyl-protected intermediates can undergo Suzuki-Miyaura coupling with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to introduce the pyridinyl group .
-
Deprotection and functionalization : Acidic or basic conditions remove protecting groups (e.g., tert-butyl carbamate), followed by amination or hydroxylation to yield the final compound .
-
Purification : Column chromatography or recrystallization ensures ≥97% purity, as reported in compound catalogs .
- Data Table :
| Step | Key Reaction | Conditions | Reference |
|---|---|---|---|
| 1 | Cross-coupling | Pd catalyst, 80–100°C | |
| 2 | Deprotection | HCl/MeOH, RT | |
| 3 | Purification | Column chromatography (silica gel) |
Q. How is this compound characterized structurally and analytically?
- Methodology :
- Spectroscopy : H/C NMR confirms substituent positions and aromaticity. IR identifies functional groups (e.g., amine stretches at ~3300 cm) .
- Chromatography : HPLC or TLC (silica gel, ethyl acetate/petroleum ether eluent) monitors reaction progress and purity .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula (CHNO) .
Q. What preliminary biological activities are associated with this compound?
- Methodology :
- In vitro assays : Derivatives of benzoxazole-amine scaffolds are screened for antimicrobial or anticancer activity using cell viability assays (e.g., MTT) .
- Structural analogs : Pyridinyl-benzoxazole hybrids are compared to triazole or triazine derivatives to assess activity trends .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?
- Methodology :
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., methoxy, boronic esters) to the benzoxazole or pyridine ring. Suzuki coupling enables diversification .
- Biological testing : Compare IC values of derivatives against specific targets (e.g., kinases, receptors) to identify critical substituents .
Q. What experimental strategies resolve contradictions in reported biological data?
- Methodology :
- Analytical validation : Reproduce synthesis and characterization steps to confirm compound identity and purity. Discrepancies in bioactivity may arise from impurities or isomer formation .
- Target validation : Use molecular docking (e.g., EGFR kinase domain in Figure 7 ) or surface plasmon resonance (SPR) to validate direct binding interactions.
Q. How can synthetic efficiency be improved for scaled-up production?
- Methodology :
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl) to enhance cross-coupling yields .
- Solvent systems : Test ethanol-water mixtures for one-pot reactions, reducing purification steps .
Q. What advanced analytical techniques confirm molecular interactions in biological systems?
- Methodology :
- X-ray crystallography : Resolve binding modes with protein targets (e.g., EGFR ).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
